molecular formula C4H9NO3 B133717 (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid CAS No. 81202-08-6

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid

Cat. No. B133717
CAS RN: 81202-08-6
M. Wt: 120.11 g/mol
InChI Key: AYFVYJQAPQTCCC-KOYMSRBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” would be similar to those of other amino acids. It would be solid at room temperature, soluble in water, and would exhibit both acidic and basic properties due to the presence of amino and carboxylic acid groups.

Scientific Research Applications

Chemical and Metabolic Insights

The compound (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, while not directly mentioned, can be contextualized within the broader discussion on the bioefficacy and metabolic pathways of structurally related compounds, such as methionine sources like 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met). A review highlights the chemical, enzymatic, and biological differences and similarities between HMTBA and DL-Met, elucidating their absorption, conversion to L-Methionine, and utilization in animals. This comparison provides a foundational understanding of how structurally related compounds, including (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, might exhibit differences in bioefficacy due to variations in their metabolic pathways and dose-response curves in monogastric animals (Vázquez-Añón, Bertin, Mercier, Reznik, & Roberton, 2017).

Hydroxycinnamic Acids and Derivatives in Cosmeceuticals

Hydroxycinnamic acids (HCAs) are a class of compounds noted for their significant biological properties. The review on HCAs, including p-coumaric acid and its derivatives, underlines their use in cosmetic and therapeutic formulations due to their antioxidant, anti-inflammatory, and skin-protective effects. This discussion underscores the potential of (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in dermatological applications, given its structural relation to hydroxycinnamic acids and potential for skin health benefits (Kornhauser, Coelho, & Hearing, 2010).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound with functional groups analogous to those in (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid, plays a crucial role in drug synthesis. Its versatility and the potential for creating value-added chemicals highlight the broader implications for (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in medicinal chemistry, especially in synthesizing novel pharmaceuticals (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Bioactive Compounds in Cosmetics and Pharmacology

The exploration of bioactive compounds, such as hydroxycinnamic acids and their derivatives, for use in cosmeceuticals demonstrates the significant interest in natural ingredients for topical applications. This includes antioxidants, anti-collagenase, and UV protective effects, suggesting potential applications for (2S,3R)-2-amino-3-hydroxy(113C)butanoic acid in the development of skin care products and treatments (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).

Safety And Hazards

The safety data sheet for “(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid” indicates that it is intended for research and development use by technically qualified individuals . Specific safety and hazard information would be provided in the material safety data sheet (MSDS) for this compound.

properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-KOYMSRBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([13C](=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584435
Record name L-(1-~13~C)Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-amino-3-hydroxy(113C)butanoic acid

CAS RN

81202-08-6
Record name L-(1-~13~C)Threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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